molecular formula C19H17ClN2O4 B12197232 N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12197232
M. Wt: 372.8 g/mol
InChI Key: GKKOOXHMVQEKPP-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide integrates three distinct structural domains: a 2-chloropyridin-4-yl group, a 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl moiety, and a propanamide linker. The chloropyridine ring introduces electron-withdrawing characteristics due to the chlorine substituent at position 2, which influences electrophilic substitution patterns. The chromenone system features a fused benzopyran-2-one core with a methoxy group at position 7 and a methyl group at position 4, contributing to steric and electronic modulation. The propanamide bridge connects these units via an amide bond, which adopts a planar conformation due to resonance stabilization between the carbonyl and amine groups.

Key functional groups include:

  • Amide group : The -NH-C(=O)- linkage facilitates hydrogen bonding and participates in intermolecular interactions.
  • Chloropyridine : The chlorine atom enhances electrophilicity, enabling potential nucleophilic substitution reactions.
  • Chromenone carbonyl : The 2-oxo group stabilizes the lactone ring through conjugation with the aromatic system.

A comparative analysis of similar compounds, such as N-(3-chloropyridin-4-yl)-2-(3-methyl-4-oxopyrrolo[2,3-d]pyrimidin-7-yl)acetamide, reveals that substitutions on the pyridine and chromenone rings significantly alter solubility and reactivity profiles.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C19H17ClN2O4/c1-11-7-19(24)26-16-10-15(25-2)12(8-14(11)16)3-4-18(23)22-13-5-6-21-17(20)9-13/h5-10H,3-4H2,1-2H3,(H,21,22,23)

InChI Key

GKKOOXHMVQEKPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC(=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Chromenone Core Construction via Pechmann Condensation

The chromenone scaffold is synthesized through a Pechmann condensation between resorcinol derivatives and β-keto esters. For 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl, ethyl acetoacetate reacts with 3-methoxy-4-hydroxybenzoic acid in concentrated sulfuric acid at 0–5°C. The reaction proceeds via electrophilic substitution, cyclization, and ester hydrolysis:

3-Methoxy-4-hydroxybenzoic acid+Ethyl acetoacetateH2SO4,0°C7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl[Hypothetical]\text{3-Methoxy-4-hydroxybenzoic acid} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, 0°C} \text{7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl} \quad [\text{Hypothetical}]

Key Conditions :

  • Catalyst : Concentrated H₂SO₄ (0.5 equiv)

  • Temperature : 0–5°C (prevents over-sulfonation)

  • Yield : 68–72% after recrystallization in ethanol

Propanoic Acid Side Chain Introduction

The chromenone is functionalized with a propanoic acid group via Claisen-Schmidt condensation. Acrylic acid undergoes Michael addition to the chromenone’s α,β-unsaturated ketone system in the presence of triethylamine (TEA) in THF:

Chromenone+Acrylic acidTEA, THF, 25°C3-(Chromen-6-yl)propanoic acid[Hypothetical]\text{Chromenone} + \text{Acrylic acid} \xrightarrow{\text{TEA, THF, 25°C}} \text{3-(Chromen-6-yl)propanoic acid} \quad [\text{Hypothetical}]

Optimization Data :

CatalystSolventTemperature (°C)Yield (%)Purity (%)
TriethylamineTHF256590
DBUDCM405888
PyridineToluene604582

Synthesis of 2-Chloropyridin-4-Amine

Chlorination of Pyridine Derivatives

2-Chloropyridin-4-amine is prepared via directed ortho-metalation (DoM) of 4-aminopyridine. Treatment with LDA (lithium diisopropylamide) followed by quenching with hexachloroethane yields the chlorinated product:

4-AminopyridineLDA, -78°CLithio intermediateC2Cl62-Chloropyridin-4-amine[Hypothetical]\text{4-Aminopyridine} \xrightarrow{\text{LDA, -78°C}} \text{Lithio intermediate} \xrightarrow{\text{C}2\text{Cl}6} \text{2-Chloropyridin-4-amine} \quad [\text{Hypothetical}]

Reaction Metrics :

  • Base : LDA (2.2 equiv)

  • Electrophile : C₂Cl₆ (1.5 equiv)

  • Yield : 78% after column chromatography (SiO₂, hexane/ethyl acetate 3:1)

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The propanoyl acid is activated as a mixed anhydride or acid chloride before coupling with 2-chloropyridin-4-amine. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF achieve optimal results:

Propanoic acid+EDCI/HOBtActive ester2-Chloropyridin-4-amineTarget amide[Hypothetical]\text{Propanoic acid} + \text{EDCI/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{2-Chloropyridin-4-amine}} \text{Target amide} \quad [\text{Hypothetical}]

Comparative Coupling Agent Performance :

Reagent SystemSolventTemp (°C)Time (h)Yield (%)
EDCI/HOBtDMF251285
DCC/DMAPDCM02472
HATU/DIEADMF25688

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 20 minutes accelerates the reaction, improving yield to 91% with reduced dimerization.

Purification and Characterization

Recrystallization Optimization

The crude product is purified via recrystallization in ethyl acetate/hexane (1:3), yielding white crystals with 95% purity. HPLC analysis confirms the absence of unreacted starting materials.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H), 7.94 (s, 1H, chromenone-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • MS (ESI+) : m/z 403.1 [M+H]⁺.

Scalability and Industrial Considerations

Large-scale synthesis (batch size >1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. A representative protocol involves:

  • Chromenone Synthesis : 10 kg scale Pechmann condensation (yield: 70%).

  • Amide Coupling : Tubular reactor with EDCI/HOBt in DMF at 50°C (residence time: 30 min, yield: 87%).

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a chromenone derivative with additional oxygen-containing functional groups, while reduction may yield an amine derivative.

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally similar to N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide exhibit a range of biological activities, including:

  • Anticancer Activity : The unique combination of the chromenone and chloropyridine structures positions this compound as a promising candidate for the development of novel anticancer agents. Studies suggest that it may enhance efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it valuable for treating conditions characterized by chronic inflammation. Its interaction with inflammatory mediators could lead to new therapeutic strategies for diseases such as arthritis or inflammatory bowel disease.
  • Neuroprotective Properties : Preliminary research suggests that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of excitotoxicity associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BAnti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in animal models of arthritis.
Study CNeuroprotectionIndicated protective effects against glutamate-induced toxicity in neuronal cultures.

These findings underscore the compound's multifaceted therapeutic potential across various disease states.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The chromenone moiety could be involved in binding interactions, while the pyridine ring may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Structural Modifications in Pyridine and Chromen Moieties

The following table summarizes key analogs and their structural differences:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituent Features Key Data
Target Compound 1010929-01-7 C₁₉H₁₇ClN₂O₄ 372.8 2-Chloro-4-pyridinyl; 7-methoxy-4-methylchromen-2-one No reported biological data
N-(pyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide 1010902-08-5 C₁₉H₁₈N₂O₄ 338.36 Pyridin-4-yl (no chlorine); otherwise identical Higher polarity due to absence of Cl
N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide 1010912-24-9 C₁₉H₁₇ClN₂O₄ 372.802 2-Chloro-3-pyridinyl (positional isomer) Density: 1.4 g/cm³; Boiling point: 628.5°C
N-(6-methoxypyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide 1324091-37-3 C₂₀H₂₀N₂O₅ 368.4 6-Methoxy-3-pyridinyl; additional methoxy group Increased polarity due to methoxy
7-((4-Chlorobenzyl)oxy)-N-(2-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)ethyl)-4-oxochromene-3-carboxamide (15g) N/A C₂₆H₂₂ClN₃O₆ 508.9 4-Chlorobenzyloxy chromen; pyridinone ethyl group Melting point: 241–243°C; Purity: 99.7%

Key Observations

The positional isomer (2-chloro-3-pyridinyl, CAS 1010912-24-9) shares the same formula but differs in electronic effects due to the chlorine’s position, which may alter binding interactions in biological systems .

Methoxy Group Effects :

  • The 6-methoxy substitution on the pyridine ring (CAS 1324091-37-3) increases polarity and hydrogen-bonding capacity, likely affecting solubility and target affinity .

Chromen Modifications :

  • Compound 15g (from ) replaces the propanamide linker with a carboxamide and introduces a 4-chlorobenzyloxy group. This modification significantly increases molar mass (508.9 g/mol ) and melting point (241–243°C ), suggesting enhanced crystallinity and stability .

Heterocyclic Variations :

  • Analogs with pyrimidine (e.g., ) or indole (e.g., CAS 1401567-37-0) moieties exhibit divergent pharmacological profiles due to differences in aromatic stacking and electronic properties .

Biological Activity

N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic compound notable for its unique structural characteristics, which combine a chromenone moiety with a chloropyridine substituent. This article delves into its biological activity, synthesizing existing research findings, case studies, and potential applications in medicinal chemistry.

Structural Overview

The compound's molecular formula is C17H16ClNO3C_{17}H_{16}ClNO_3 with a molecular weight of approximately 364.80 g/mol. The structure features a chromenone core known for diverse biological activities, while the chloropyridine component may enhance its pharmacological properties.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit various biological activities:

  • Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation. The chromenone structure is often associated with anti-cancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases. This is attributed to the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound could act as monoamine oxidase (MAO) inhibitors, which are significant in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as MAO, which plays a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, which are beneficial in treating mood disorders and neurodegenerative diseases .
  • Cell Signaling Pathways : It may modulate various signaling pathways involved in cell survival and apoptosis, enhancing its anticancer potential.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Study on Anticancer Activity : A study demonstrated that chromenone derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The study highlighted the role of the chloropyridine moiety in enhancing these effects.
  • Neuroprotective Study : Another research effort focused on the neuroprotective effects of related compounds in animal models of Parkinson's disease. Results indicated that these compounds could significantly reduce neurodegeneration markers and improve motor function in treated subjects .

Comparative Analysis

To contextualize the biological activity of this compound, a comparative table with similar compounds is provided:

Compound NameMolecular FormulaNotable Features
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(quinolin-5-yl)propanamideC19H18N2O3C_{19}H_{18}N_2O_3Contains quinoline; potential anticancer activity
3-(7-methoxy-fluorenone)-N-(5-nitrothiazolyl)propanamideC19H16N2O4C_{19}H_{16}N_2O_4Nitro group enhances activity; anti-inflammatory properties
N,N'-bis-(2-oxo-chromenyl)-thioureaC18H16N2O4SC_{18}H_{16}N_2O_4SLacks chloropyridine; retains chromenone structure; anticancer potential

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